1,3-Difluoro-5-(fluoromethyl)benzene

Boiling Point Physical Property Purification

1,3-Difluoro-5-(fluoromethyl)benzene (CAS 170646-72-7) is a trifluorinated aromatic building block featuring a unique 1,3-difluoro substitution pattern and a reactive benzylic fluoromethyl group. This structure enables distinct physicochemical and conformational properties compared to non-fluorinated or differentially substituted analogs.

Molecular Formula C7H5F3
Molecular Weight 146.11 g/mol
CAS No. 170646-72-7
Cat. No. B071337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Difluoro-5-(fluoromethyl)benzene
CAS170646-72-7
SynonymsBenzene, 1,3-difluoro-5-(fluoromethyl)- (9CI)
Molecular FormulaC7H5F3
Molecular Weight146.11 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)CF
InChIInChI=1S/C7H5F3/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2
InChIKeyWRYYJVCGOUUTOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Difluoro-5-(fluoromethyl)benzene: A Specialized Fluorinated Aromatic Building Block for Precision Synthesis


1,3-Difluoro-5-(fluoromethyl)benzene (CAS 170646-72-7) is a trifluorinated aromatic building block featuring a unique 1,3-difluoro substitution pattern and a reactive benzylic fluoromethyl group [1]. This structure enables distinct physicochemical and conformational properties compared to non-fluorinated or differentially substituted analogs [2]. Its characterization has been updated with modern X-ray crystallography and NMR data [3], making it a reliable choice for research applications demanding precise molecular control.

Why Generic Substitution Fails for 1,3-Difluoro-5-(fluoromethyl)benzene: Evidence-Based Differentiation from Common Analogs


Simple substitution with 1,3-difluoro-5-methylbenzene (3,5-difluorotoluene) or benzyl fluoride is not viable for applications requiring specific lipophilicity or conformational behavior. The target compound's unique fluoromethyl group imparts a distinct LogP of 2.3 [1], differing from closely related analogs, and its internal rotational potential differs from other fluorinated benzyl fluorides [2]. These quantitative differences in physicochemical and molecular properties can critically impact downstream applications such as drug design or materials synthesis, where even minor structural variations lead to significant changes in performance.

Quantitative Differentiation of 1,3-Difluoro-5-(fluoromethyl)benzene: Head-to-Head Property Comparisons


Boiling Point Comparison: The Fluoromethyl Group Elevates Boiling Point Relative to Methyl Analog

The substitution of a methyl group with a fluoromethyl group on the 1,3-difluorobenzene scaffold significantly raises the boiling point. This is a critical differentiator for distillation-based purification and thermal stability assessments. [1]

Boiling Point Physical Property Purification

Lipophilicity Tuning: Measurable LogP Difference from the Methyl Analog

The replacement of a hydrogen atom in a methyl group with a fluorine atom increases the compound's lipophilicity. The target compound's computed XLogP3-AA is 2.3 [1], whereas the non-fluorinated methyl analog has a reported LogP of 2.27 [2]. This subtle difference is due to the electronegative fluorine and can influence membrane permeability and metabolic stability in drug-like molecules.

Lipophilicity LogP Drug Design

Conformational Analysis: Distinct Internal Rotational Potential Compared to 4-Fluorobenzyl Fluoride

The internal rotational potential of the fluoromethyl group is a key determinant of molecular shape and binding interactions. For 3,5-difluorobenzyl fluoride (the target compound), the lowest-energy conformation has the alpha C-F bond in the plane of the ring (phi = 0 degrees). This contrasts with 4-fluorobenzyl fluoride, where the preferred conformation is perpendicular (phi = 90 degrees). [1] The experimental potential magnitude for the target is 2-4 kJ/mol. [2]

Conformational Analysis Internal Rotation NMR

Solid-State Characterization: First Reported X-ray Structure and Melting Point

The target compound's X-ray crystal structure has been determined for the first time and reported alongside updated 1H NMR, 13C NMR, and IR data, as well as its melting point. [1] This provides definitive, modern analytical benchmarks that are not commonly available for all in-class analogs, reducing ambiguity in quality control and structural confirmation.

X-ray Crystallography Solid-State Chemistry Characterization

Commercial Purity Benchmarking: Verified High Purity from Multiple Suppliers

The target compound is commercially available with a verified purity specification of 98% . A comparable analog, 1,3-difluoro-2-(fluoromethyl)benzene (CAS 62037-91-6), is typically offered at a lower standard purity of 95% . This higher purity specification can be critical for applications sensitive to isomeric or unknown impurities.

Chemical Purity Procurement Quality Control

Positional Isomer Differentiation: Unique Reactivity Profile from the 1,3-Difluoro-5-(fluoromethyl) Substitution Pattern

The 1,3-difluoro-5-(fluoromethyl)benzene substitution pattern places the fluoromethyl group at the meta position relative to the ring fluorines. This is distinct from the 1,3-difluoro-2-(fluoromethyl) isomer (CAS 62037-91-6), where the fluoromethyl group is ortho to both fluorines. The different steric and electronic environment leads to divergent reactivity in subsequent chemical transformations, such as nucleophilic aromatic substitution or coupling reactions. [1]

Regiochemistry Positional Isomer Synthetic Utility

Optimal Application Scenarios for 1,3-Difluoro-5-(fluoromethyl)benzene Based on Quantitative Differentiation


Medicinal Chemistry: Fine-Tuning Lipophilicity in Lead Optimization

When a lead series requires a subtle increase in lipophilicity (LogP) to improve membrane permeability without substantial structural change, replacing a methyl group with a fluoromethyl group (from analog to target compound) offers a quantifiable LogP increase (from 2.27 to 2.3). [1][2] This precise tuning is valuable for optimizing ADME properties while maintaining the core pharmacophore.

Conformation-Guided Drug Design: Leveraging a Predictable Planar C-F Bond

For structure-based drug design where the orientation of a C-F bond is critical for target binding, the target compound's ground-state conformation (phi = 0 degrees) is a predictable and exploitable feature. [3] This contrasts with 4-fluorobenzyl fluoride's perpendicular conformation, allowing for rational selection based on binding pocket geometry.

Synthetic Methodology: Utilizing Unique Regiochemistry for Divergent Synthesis

In synthetic routes requiring a fluoromethyl group at the 5-position of a 1,3-difluorobenzene ring, the target compound is the only choice due to its specific substitution pattern. The use of its 2-substituted isomer would lead to a completely different set of downstream products. [4] This is foundational for the synthesis of specific agrochemical or pharmaceutical intermediates.

High-Precision Research and Quality Control: Relying on Modern Characterization Data

For academic and industrial research demanding the highest level of structural confidence, the target compound is supported by a recently published single-crystal X-ray structure, updated NMR, and IR data. [5] This modern characterization surpasses the often outdated data for simpler analogs, ensuring unambiguous identity confirmation and batch-to-batch consistency.

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